molecular formula C22H17N5O4S B4541381 2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4541381
M. Wt: 447.5 g/mol
InChI Key: IZUUXRRLKFTAFN-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that incorporate several heterocyclic fragments, including benzothieno, furyl, and triazolopyrimidine moieties. These structures are of interest due to their potential applications in various fields of chemistry and biology, although specific applications related to drug use and dosage or side effects are excluded from this discussion.

Synthesis Analysis

The synthesis of related tetrahydrobenzothienotriazolopyrimidine derivatives involves multiple steps, including the formation of substituted amino, methylidenehydrazino, and pyrazolyl tetrahydrobenzothienopyrimidines, followed by antimicrobial testing indicating varied biological activities (R. Soliman et al., 2009). Another study compares microwave-assisted and conventional synthesis methods for similar compounds, highlighting the efficiency of microwave irradiation in synthesizing these complex molecules (S. L. Gaonkar et al., 2014).

Molecular Structure Analysis

The structural characterization of these compounds is typically performed using spectral and analytical data, including X-ray diffraction for precise molecular geometry determination. For instance, a novel pyrimidine derivative's crystal structure was elucidated, providing insights into its molecular configuration and potential interaction mechanisms (S. Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including condensations, cyclizations, and substitutions, to generate a wide range of derivatives with diverse chemical properties. For example, the synthesis of thioxo-hexahydrobenzo[b]thiophenotriazolopyrimidines based on cyclizations highlights the reactivity of these molecules (W. Pfeiffer et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including differential scanning calorimetry (DSC) and single-crystal X-ray diffraction. These properties are crucial for understanding the compound's stability, reactivity, and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for designing synthetic pathways and applications. For example, the reactivity of these compounds towards hydrazines, thiourea, and phosphorous oxychloride has been explored to generate a wide array of derivatives with varying chemical functionalities (G. Ahmed et al., 2003).

properties

IUPAC Name

4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4S/c28-27(29)13-5-7-14(8-6-13)30-11-15-9-10-17(31-15)20-24-21-19-16-3-1-2-4-18(16)32-22(19)23-12-26(21)25-20/h5-10,12H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUUXRRLKFTAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(O5)COC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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